molecular formula C11H11NOS B2847868 5-[(Benzyloxy)methyl]-1,3-thiazole CAS No. 477846-06-3

5-[(Benzyloxy)methyl]-1,3-thiazole

Cat. No. B2847868
M. Wt: 205.28
InChI Key: VIBMYLKJXBFIGA-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-1,3-thiazole is a chemical compound . It is a member of the thiazole family, which are aromatic compounds containing a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

Thiazole-based compounds, including 5-[(Benzyloxy)methyl]-1,3-thiazole, can be synthesized using both conventional and green approaches. For instance, ZnO nanoparticles can be used as a catalyst to synthesize thiazole-based Schiff base compounds . The synthesis of these compounds involves complex reactions, and the yield can vary depending on the specific conditions and reactants used .


Molecular Structure Analysis

The molecular structure of 5-[(Benzyloxy)methyl]-1,3-thiazole can be analyzed using various spectroscopic techniques. These techniques can provide information about the compound’s chemical properties, molecular formula, molecular weight, and physical properties .


Chemical Reactions Analysis

Thiazole-based compounds, including 5-[(Benzyloxy)methyl]-1,3-thiazole, have been shown to display significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions, and it can be used with organoboron reagents, such as 5-[(Benzyloxy)methyl]-1,3-thiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[(Benzyloxy)methyl]-1,3-thiazole can be determined using various techniques. These properties include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Cancer Research

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of benzimidazole derivatives, which have potential as anticancer agents . The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .

Methods of Application

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

Results or Outcomes

The synthesized benzimidazoles contained various substituents on the phenyl group at 2-position along with the replacement of hydrogen atom by a methyl group at 5-position on the benzimidazole scaffold . The presence of electron-donating groups also caused significant increase of anticancer activity .

Melanogenesis Inhibition

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” is used as a tyrosinase inhibitor, which has applications as an anti-melanogenic agent . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis .

Methods of Application

The compound is used as a mixed-type inhibitor from hydroxypyridinone-l-phenylalanine conjugates .

Results or Outcomes

The compound showed potent inhibitory effect with IC50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively .

Benzylic Oxidations and Reductions

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” can be used in the process of benzylic oxidations and reductions . This process is important in organic chemistry, particularly in the synthesis of various organic compounds .

Methods of Application

The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . For large scale industrial operations, catalyzed air-oxidations are preferred .

Results or Outcomes

The oxidized side chain is colored . If the benzylic position is completely substituted, this oxidative degradation does not occur .

Antibacterial and Antioxidant Activities

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of thiazole-based Schiff base compounds, which have significant antibacterial and antioxidant activities .

Methods of Application

Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .

Results or Outcomes

Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Synthesis of Dioxolane Derivatives

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” can be used as a starting material in synthesizing dioxolane derivatives .

Methods of Application

The synthesis involves the use of (S)- (+)-1,2-propanediol, 1-benzyl ether .

Results or Outcomes

The synthesis results in (2 S,4 RS)-4-acetoxy-2- [ (benzyloxy)methyl]-2-methyldioxolane and (2 R,4 RS)-4-acetoxy-2- [ (benzyloxy)methyl]-2-methyldioxolane .

Synthesis of Chromane Derivatives

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” can be used in the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Methods of Application

The synthesis involves the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Results or Outcomes

The cyclization results in a new, unexpected compound .

Medicinal Chemistry

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the design and synthesis of organic compounds for medicinal applications . When these organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .

Methods of Application

The compound is used in the synthesis of organic compounds that are then complexed with transition metals .

Results or Outcomes

The synthesized compounds showed moderate to high antibacterial and antioxidant activities . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli .

Synthesis of Biphenyl Derivatives

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of biphenyl derivatives . These derivatives are important in organic chemistry, particularly in the synthesis of various organic compounds .

Methods of Application

The synthesis involves the use of benzylic oxidations and reductions .

Results or Outcomes

The synthesized biphenyl derivatives showed enhanced reactivity, due to the adjacent aromatic ring .

Synthesis of Antioxidant Compounds

Application Summary

“5-[(Benzyloxy)methyl]-1,3-thiazole” is used in the synthesis of antioxidant compounds . These compounds have significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .

Methods of Application

The compound is used in the synthesis of antioxidant compounds that are then tested for their antioxidant activities .

Results or Outcomes

The synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

properties

IUPAC Name

5-(phenylmethoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-4-10(5-3-1)7-13-8-11-6-12-9-14-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMYLKJXBFIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Benzyloxy)methyl]-1,3-thiazole

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